molecular formula C14H20N2O4 B7441616 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate

Cat. No.: B7441616
M. Wt: 280.32 g/mol
InChI Key: MOSGHHSVRWCCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl and methyl groups through alkylation reactions. The carboxylate groups are then introduced via esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-11(9)8-16/h7,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSGHHSVRWCCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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